molecular formula C28H26N2O5S B2641108 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 361478-66-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No. B2641108
CAS RN: 361478-66-2
M. Wt: 502.59
InChI Key: FIXVMUDJEAPWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a useful research compound. Its molecular formula is C28H26N2O5S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against several fungal species. These compounds have shown interesting antimicrobial activities, with some displaying higher activity compared to reference drugs. Molecular modeling studies have also been performed to understand their interactions within bacterial enzymes, providing insights into their mechanism of action (Ghorab et al., 2017).

Inhibition of Carbonic Anhydrase

Research on novel acridine and bis acridine sulfonamides has demonstrated effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, which are involved in various physiological processes including the regulation of pH and CO2 transport. These findings suggest potential therapeutic applications for diseases where carbonic anhydrase activity is implicated (Ulus et al., 2013).

Anticancer Evaluation

Another avenue of research has been the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing phenylaminosulfanyl moieties. These compounds have been tested against several human cancer cell lines, showing potent cytotoxic activity. Some derivatives induced apoptosis and arrested the cell cycle at the G1 phase, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Antibacterial and Antioxidant Activities

Pyrazole-based sulfonamide derivatives have been synthesized and assessed for their in vitro antimicrobial activities against selected bacterial and fungal strains, as well as for their antioxidant activities. These compounds exhibited significant antimicrobial and antioxidant activities, highlighting their potential for the development of new therapeutic agents (Badgujar et al., 2018).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-17-14-18(2)16-30(15-17)36(34,35)20-12-10-19(11-13-20)28(33)29-24-9-5-8-23-25(24)27(32)22-7-4-3-6-21(22)26(23)31/h3-13,17-18H,14-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVMUDJEAPWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

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